TRH Hydrazide Maintains Agonist Activity at Non-Mammalian TRH Receptors, Demonstrating Broader Phylogenetic Conservation of Activity Compared to Other Analogs
In a frog neurointermediate lobe perifusion system, TRH hydrazide ([Pro-hydrazide]3-TRH) was among a subset of TRH analogs that retained agonist activity, stimulating α-MSH release. This contrasts with seven other TRH analogs that were completely inactive in both mammalian and amphibian systems [1]. While no quantitative potency value (EC50) is reported in the abstract, the qualitative retention of agonist activity in a non-mammalian species highlights a functional divergence from analogs that lost activity entirely.
| Evidence Dimension | α-MSH releasing activity in frog neurointermediate lobe |
|---|---|
| Target Compound Data | Active (qualitative agonist) |
| Comparator Or Baseline | Seven other TRH analogs (unspecified in abstract) - Inactive |
| Quantified Difference | Not quantified; qualitative presence of activity vs. absence of activity |
| Conditions | Perifusion system using frog (Rana ridibunda) neurointermediate lobe tissue |
Why This Matters
For researchers using amphibian models (e.g., developmental biology, evolutionary endocrinology), TRH hydrazide represents a validated agonist tool, whereas many other TRH analogs may be silent, reducing experimental noise and false negatives.
- [1] Tonon MC, et al. In vitro study of frog (Rana ridibunda pallas) neurointermediate lobe secretion by use of a simplified perifusion system: I. Effect of TRH analogs upon α-MSH release. Gen Comp Endocrinol. 1982;48(2):172-81. View Source
